![molecular formula C7H4BrN3O2 B13992740 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1245647-93-1](/img/structure/B13992740.png)
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 4-substituted-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 4-bromo-5-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Biological Studies: The compound’s derivatives are studied for their potential to inhibit specific biological pathways, such as the fibroblast growth factor receptor (FGFR) pathway.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical research fields.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the FGFR pathway by binding to the ATP-binding site of the receptor, thereby preventing its activation and subsequent signaling . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group, which can significantly alter its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-b]pyridine:
7-Azaindole: Another pyrrolo[2,3-b]pyridine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
The presence of both bromine and nitro groups in 4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine makes it unique compared to its analogs. These substituents influence its electronic properties, reactivity, and potential biological activities, making it a valuable compound for developing new chemical entities with specific desired properties.
Propiedades
Número CAS |
1245647-93-1 |
|---|---|
Fórmula molecular |
C7H4BrN3O2 |
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
4-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) |
Clave InChI |
OXTRMDWXNLOCKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=C(C(=C21)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


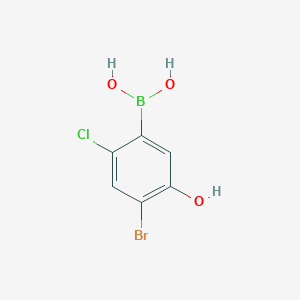
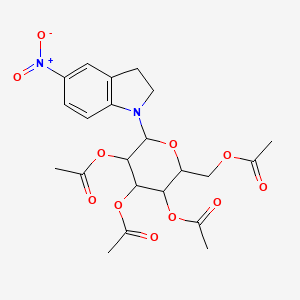
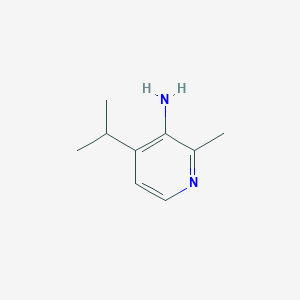
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

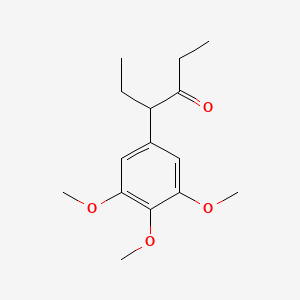
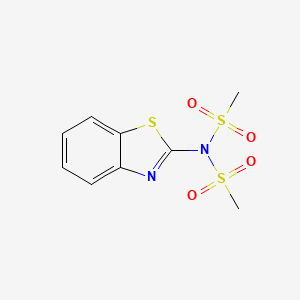


![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
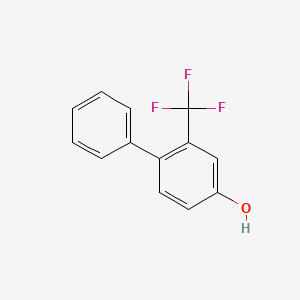

![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
